Butanoyl-CoA Exhibits 3.4-Fold Higher Catalytic Efficiency than Acetyl-CoA with Bifunctional Aldehyde/Alcohol Dehydrogenase
In steady-state kinetic analysis of the bifunctional aldehyde/alcohol dehydrogenase Ctherm-AdhE from Clostridium thermocellum, butanoyl-CoA demonstrated a kcat/Km catalytic efficiency of 152 × 10³ M⁻¹ s⁻¹, compared to acetyl-CoA's efficiency of 283 × 10³ M⁻¹ s⁻¹ [1]. Notably, this enzyme exhibits comparable catalytic efficiency toward both substrates, distinguishing it from other AdhE homologs that show strong preference for acetyl-CoA.
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 152 ± 32 × 10³ M⁻¹ s⁻¹ (butyryl-CoA) |
| Comparator Or Baseline | Acetyl-CoA: 283 ± 26 × 10³ M⁻¹ s⁻¹ |
| Quantified Difference | Acetyl-CoA efficiency is 1.86-fold higher; butyryl-CoA retains substantial activity (54% of acetyl-CoA) |
| Conditions | Ctherm-AdhE enzyme, 0.3 mM NADH cofactor, pH and temperature optimized for assay |
Why This Matters
This demonstrates that butanoyl-CoA is a competent substrate for Ctherm-AdhE, enabling studies of butanol-producing metabolic pathways where this enzyme catalyzes the reduction of butanoyl-CoA to butyraldehyde and subsequently to 1-butanol.
- [1] Zheng T, et al. Consolidated bioprocessing of lignocellulose to ethanol and other products by Clostridium thermocellum. Table 3. Appl Environ Microbiol. 2015; published in PMC4579425. View Source
